5-Fluoro-2-hydroxy-4-methoxybenzaldehyde
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Overview
Description
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7FO3 . It is an aryl fluorinated building block .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with a fluoro group, a hydroxy group, a methoxy group, and a formyl group . The average mass of this compound is 154.138 Da .Physical And Chemical Properties Analysis
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is a powder . The compound has a molecular weight of 170.14 . A related compound, 5-Fluoro-2-methoxybenzaldehyde, has a melting point of 41-46 °C .Scientific Research Applications
- 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde serves as a valuable building block for creating Schiff base ligands. These ligands play a crucial role in coordination chemistry, acting as chelating agents that form stable complexes with metal ions. Researchers use Schiff bases in catalysis, molecular recognition, and drug design .
- Lysophosphatidic acid receptor 1 (LPA1R) antagonists are compounds that inhibit the effects of lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation, migration, and inflammation. 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is employed in the synthesis of such antagonists. These molecules have potential therapeutic applications in diseases like cancer, fibrosis, and neuropathic pain .
- TYK6 is a non-receptor tyrosine kinase involved in cellular signaling pathways. Researchers have explored 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde derivatives as inhibitors of TYK6 proteinase activity. These inhibitors may have implications in modulating immune responses, inflammation, and autoimmune disorders .
- The aldehyde group in this compound makes it versatile for organic synthesis. Chemists use it as a starting material to create more complex molecules. Additionally, modifications to the phenolic ring can lead to novel bioactive compounds. Medicinal chemists explore these derivatives for potential drug candidates .
- Fluorinated compounds often exhibit unique optical properties. Researchers have investigated 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde as a fluorescent probe or sensor. By attaching fluorophores to this scaffold, they can monitor specific biological processes, such as enzyme activity or protein interactions, in real time .
- Some natural products contain similar structural motifs to 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde . Organic chemists use this compound as a building block to synthesize analogs or derivatives of natural products. These synthetic efforts contribute to understanding biological activities and potential therapeutic effects .
Schiff Base Ligand Synthesis
LPA1R Antagonists
Tyrosine Kinase 6 (TYK6) Proteinase Inhibitors
Organic Synthesis and Medicinal Chemistry
Fluorescent Probes and Sensors
Natural Product Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
Based on its structural similarity to 2-hydroxy-4-methoxybenzaldehyde, it may also act as a tyrosinase inhibitor . Inhibition of tyrosinase can lead to decreased melanin production, which could have implications in conditions such as hyperpigmentation.
Biochemical Pathways
If it acts similarly to 2-hydroxy-4-methoxybenzaldehyde, it may affect the melanin biosynthesis pathway by inhibiting the enzyme tyrosinase . This could lead to decreased melanin production.
Result of Action
If it acts as a tyrosinase inhibitor like 2-hydroxy-4-methoxybenzaldehyde, it could potentially lead to decreased melanin production at the cellular level . This could result in changes in pigmentation.
properties
IUPAC Name |
5-fluoro-2-hydroxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJRZMNNIHDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde |
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